molecular formula C19H19ClN2O2S B3016101 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one CAS No. 851808-27-0

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one

Cat. No. B3016101
CAS RN: 851808-27-0
M. Wt: 374.88
InChI Key: UXRFPDKHSWEIGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, would likely play a significant role in its structure. The chlorobenzyl and phenoxy groups would also contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole ring is a common component of many biologically active molecules and is known to participate in various chemical reactions. The chlorobenzyl and phenoxy groups could also be involved in reactions, particularly if conditions were such that they could be made to leave, forming a reactive site .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the electronegative chlorine atom could impact its solubility, while the size and shape of the molecule could influence its melting point and boiling point .

Scientific Research Applications

  • Synthesis and Characterization of Complex Compounds :

    • Imidazolium phenolates, closely related to the query compound, are used in the formation of N-heterocyclic carbenes and their complexes with various elements like palladium and boron (Liu, Nieger, Hübner, & Schmidt, 2016).
    • Similarly, substituted imidazole derivatives are synthesized for potential applications in developing complex metal-organic compounds, as seen in the synthesis of sodium and ytterbium complexes (Xu, Yao, Zhang, & Shen, 2007).
  • Development of Antibacterial Agents :

    • Some derivatives of this compound, such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, have been identified for their potent antibacterial properties, specifically against anaerobic bacteria (Dickens et al., 1991).
  • Corrosion Inhibition in Metals :

    • Imidazole derivatives exhibit notable efficiency as corrosion inhibitors, particularly in acidic environments. This application is significant in prolonging the life and maintaining the integrity of metal structures (Prashanth et al., 2021).
  • Molecular Synthesis and Crystallography :

    • Such compounds are also used in the synthesis of other complex molecular structures and studying their crystallography. This is evident in the study of organic salts of imidazole/benzimidazole, which highlights the role of noncovalent interactions in forming organic salts (Jin et al., 2015).
  • Fluorescent Probes and Imaging :

    • These compounds can be used in the development of fluorescent probes, as seen in the synthesis of 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, a compound demonstrating strong fluorescence upon coordination with Zn2+ (Zheng, 2012).
  • Radioactive Labeling for Disease Detection :

    • The use of imidazole derivatives in radioactive labeling for potential disease detection, such as Alzheimer's disease, is another interesting application. The synthesis of [11C]PBD150, an imidazole-based compound, for PET imaging to study brain disorders is an example of this application (Brooks et al., 2015).

properties

IUPAC Name

1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-14(24-17-8-3-2-4-9-17)18(23)22-11-10-21-19(22)25-13-15-6-5-7-16(20)12-15/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRFPDKHSWEIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN=C1SCC2=CC(=CC=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one

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